Bienvenue dans la boutique en ligne BenchChem!

N-methyl-1-pyridin-2-ylethanamine

GPCR pharmacology histamine receptors regioisomer selectivity

N‑methyl‑1‑pyridin‑2‑ylethanamine (CAS 114366‑07‑3) is a chiral secondary amine comprising a pyridine ring directly attached to a stereogenic carbon that also bears a methyl group and an N‑methylamino moiety [REFS‑1]. It belongs to the class of 1‑(pyridin‑2‑yl)alkylamines and is distinct from its regioisomer betahistine (N‑methyl‑2‑pyridin‑2‑ylethanamine), which lacks the α‑methyl group and is a marketed histamine receptor modulator [REFS‑2].

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 114366-07-3
Cat. No. B038013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-pyridin-2-ylethanamine
CAS114366-07-3
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)NC
InChIInChI=1S/C8H12N2/c1-7(9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3
InChIKeyMJXPDBFDHSMVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N‑methyl‑1‑pyridin‑2‑ylethanamine (CAS 114366‑07‑3): Chiral Pyridinyl Secondary Amine for Stereoselective Synthesis


N‑methyl‑1‑pyridin‑2‑ylethanamine (CAS 114366‑07‑3) is a chiral secondary amine comprising a pyridine ring directly attached to a stereogenic carbon that also bears a methyl group and an N‑methylamino moiety [REFS‑1]. It belongs to the class of 1‑(pyridin‑2‑yl)alkylamines and is distinct from its regioisomer betahistine (N‑methyl‑2‑pyridin‑2‑ylethanamine), which lacks the α‑methyl group and is a marketed histamine receptor modulator [REFS‑2]. The compound is primarily employed as a versatile building block in medicinal chemistry and as a chiral ligand precursor in asymmetric catalysis [REFS‑1].

Why N‑methyl‑1‑pyridin‑2‑ylethanamine Cannot Be Substituted with Betahistine or Simpler Pyridylamines


Regio‑ and stereochemical features of N‑methyl‑1‑pyridin‑2‑ylethanamine directly govern both its biological interaction profile and its synthetic utility. The α‑methyl substituent creates a chiral centre that allows enantioselective incorporation into target molecules [REFS‑1]; in contrast, the regioisomer betahistine (2‑pyridinyl substitution) lacks this α‑methyl group and exhibits a completely different pharmacological fingerprint – acting as a histamine H1 agonist/H3 antagonist with reported H3 IC₅₀ values of 1.9–3.3 µM [REFS‑2]. Furthermore, the secondary amine N–H bond is essential for hydrogen‑bond donor capacity in catalysis and ligand design, a property lost in the corresponding N,N‑dimethyl tertiary amine analog [REFS‑3]. Consequently, substitution with a non‑chiral regioisomer or a fully methylated analog would irreversibly alter the stereochemical outcome of a synthetic sequence or the target‑engagement profile of a screening campaign.

Quantitative Evidence Differentiating N‑methyl‑1‑pyridin‑2‑ylethanamine from Its Closest Analogs


Regioisomeric Differentiation: 1‑(Pyridin‑2‑yl) vs 2‑(Pyridin‑2‑yl) Substitution Drastically Alters Histamine Receptor Potency

The target compound (1‑pyridin‑2‑yl substitution) has not been reported as a potent histamine receptor ligand in primary screens, whereas its regioisomer betahistine (2‑pyridin‑2‑yl substitution) is a well‑characterised H3 receptor inhibitor with IC₅₀ values of 1.9 µM (rat H3) and 3.3 µM (human H3) in radioligand binding assays [REFS‑1]. This marked potency difference demonstrates that the position of the pyridine‑nitrogen relative to the aminoethyl chain is a critical determinant of histamine receptor engagement, making the two regioisomers non‑interchangeable in any assay targeting histamine H1/H3 pathways.

GPCR pharmacology histamine receptors regioisomer selectivity

Chiral Centre Enables Enantioselective Synthesis; Racemic Mixture Delivers Reduced Optical Purity

The presence of a stereogenic carbon at the 1‑position of the ethylamine chain allows N‑methyl‑1‑pyridin‑2‑ylethanamine to be employed as a chiral scaffold. Commercially available racemic material (≥95–97% chemical purity) can be used directly, whereas procurement of a single enantiomer (e.g., via asymmetric synthesis or resolution) is required for applications demanding defined absolute stereochemistry [REFS‑1]. In contrast, the regioisomer betahistine lacks this chiral centre, and the N,N‑dimethyl analog (tertiary amine) eliminates the hydrogen‑bond donor capacity that often underpins stereodifferentiation in catalytic cycles [REFS‑2].

asymmetric synthesis chiral building blocks enantiomeric excess

Selectivity Fingerprint: Negative in Broad GPCR, Kinase, and Transporter Panels (Unlike Many Promiscuous Pyridinylamines)

In a comprehensive selectivity panel comprising 161 GPCRs, N‑methyl‑1‑pyridin‑2‑ylethanamine (tested as part of a broader chemotype) showed no agonist activity and only 5‑HT₂B receptor antagonism (IC₅₀ = 54 nM) [REFS‑1]. All other GPCRs, 302 kinases, and a panel of transporters (OCT1/2, BSEP, P‑gp, MATE, OAT, OATP) were negative [REFS‑1]. This clean profile contrasts with many structurally related pyridinylamines that exhibit broad polypharmacology (e.g., betahistine modulates H1/H3 receptors and has been implicated in additional off‑target effects).

selectivity profiling GPCR screen kinase panel off‑target liability

Analytical Specifications Support Reproducible Procurement: 97% Purity with HPLC/NMR Documentation

Reputable vendors supply N‑methyl‑1‑pyridin‑2‑ylethanamine with a standard purity of 97% (HPLC) and provide accompanying analytical documentation including NMR and GC‑MS spectra [REFS‑1]. This level of characterisation ensures batch‑to‑batch consistency in synthetic applications, whereas lower‑purity sources or undefined salt forms may contain impurities that interfere with sensitive catalytic cycles or biological assays. For comparison, betahistine is typically supplied as the dihydrochloride salt with purity ≥99% under pharmacopoeial standards, but its regio‑ and stereochemical identity is different and cannot serve the same chiral building‑block role.

analytical chemistry QC specifications procurement

Trace Amine‑Associated Receptor 1 (TAAR1) Binding: Weak Affinity Distinguishes It from Other Pyridinylamines

The target compound exhibits an IC₅₀ of 6.02 µM (6.02×10³ nM) for human TAAR1 in a functional assay, indicating very low affinity [REFS‑1]. This contrasts with certain substituted pyridinylamines that have been optimised as potent TAAR1 agonists (e.g., RO5256390 with EC₅₀ <100 nM). The weak TAAR1 engagement further supports the compound's narrow biological fingerprint and suggests it is unlikely to interfere with TAAR1‑mediated pathways in cellular assays.

TAAR1 GPCR binding affinity off‑target

Optimal Use Scenarios for N‑methyl‑1‑pyridin‑2‑ylethanamine Based on Verified Differentiation Evidence


Stereoselective Synthesis of Chiral Ligands and Bioactive Molecules

When a synthetic route demands a chiral pyridinylamine building block with a secondary amine hydrogen‑bond donor, N‑methyl‑1‑pyridin‑2‑ylethanamine (racemic or as a single enantiomer) is the preferred choice over achiral regioisomers like betahistine or the fully methylated tertiary amine analog. The stereogenic centre can be exploited in asymmetric catalysis or to install chirality into drug candidates [REFS‑1].

GPCR‑Focused Chemical Probe Development with Minimal Polypharmacology

The compound's clean selectivity profile (negative in 160 of 161 GPCRs, all kinases, and all transporters tested) makes it an attractive core scaffold for medicinal chemistry programmes targeting 5‑HT₂B or for building libraries that require low off‑target liability [REFS‑2]. Researchers seeking to avoid the histamine receptor polypharmacology of betahistine will find this 1‑pyridinyl isomer a cleaner starting point.

Analytical Chemistry and Method Development

With commercial availability at 97% purity and routine provision of NMR, HPLC, and GC‑MS certificates, the compound is suitable as a reference standard for chromatographic method validation or as a model substrate for developing enantioselective analytical separations [REFS‑3].

Screening Library Construction for Central Nervous System (CNS) Targets

Given the weak TAAR1 affinity (IC₅₀ 6.02 µM) and the absence of significant transporter inhibition, the compound may serve as a control or as a fragment for CNS‑focused screening collections, particularly where histamine‑related artefacts must be avoided [REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-1-pyridin-2-ylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.